molecular formula C11H16OS B7997668 4-[(n-Butyloxy)methyl]thiophenol

4-[(n-Butyloxy)methyl]thiophenol

Cat. No.: B7997668
M. Wt: 196.31 g/mol
InChI Key: FMXHGFLWQDLVAE-UHFFFAOYSA-N
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Description

4-[(n-Butyloxy)methyl]thiophenol is a sulfur-containing aromatic compound characterized by a thiophenol (aromatic ring with a –SH group) substituted at the para position with a butyloxy methyl (–CH₂O(CH₂)₃CH₃) moiety. Thiophenol derivatives are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their electron-rich aromatic systems and sulfur-based reactivity .

Properties

IUPAC Name

4-(butoxymethyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-2-3-8-12-9-10-4-6-11(13)7-5-10/h4-7,13H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXHGFLWQDLVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(n-Butyloxy)methyl]thiophenol can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzyl alcohol with n-butyl bromide in the presence of a base such as potassium carbonate to form 4-(n-butyloxy)methylphenol. This intermediate is then subjected to thiolation using thiourea and hydrochloric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(n-Butyloxy)methyl]thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiolate anions.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

4-[(n-Butyloxy)methyl]thiophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(n-Butyloxy)methyl]thiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The n-butyloxy group is a common substituent in sulfur-containing compounds. Key comparisons include:

Table 1: Impact of Alkoxy Chain Length on Melting Points
Compound Substituent Melting Point (°C) Application/Property Reference
CV-4T (Thiadiazole derivative) n-Butyloxy 134–136 Liquid crystalline materials
CV-18T (Thiadiazole derivative) n-Octadecyloxy 93–95 Liquid crystalline materials
Diarylthiourea (n-butyloxy) n-Butyloxy Not reported Antitubercular activity

Key Observations :

  • Longer alkoxy chains (e.g., n-octadecyloxy in CV-18T) reduce melting points due to decreased crystallinity, a trend likely applicable to 4-[(n-Butyloxy)methyl]thiophenol derivatives .
  • The n-butyloxy group in diarylthioureas optimizes bioactivity against Mycobacterium tuberculosis, suggesting steric/electronic advantages for medicinal applications .

Analytical Characterization

Techniques used for related compounds include:

  • NMR/FT-IR : Critical for confirming substituent identity and purity (e.g., 4-Methoxybutyrylfentanyl characterization) .
  • XRD/DSC : Used to analyze crystallinity and phase transitions in thiadiazole derivatives .

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